molecular formula C15H14Cl2N2O3S B2947566 2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1903034-13-8

2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2947566
CAS No.: 1903034-13-8
M. Wt: 373.25
InChI Key: DIKYOIFMZJYVPS-UHFFFAOYSA-N
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Description

2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a heterocyclic compound featuring a pyrrolidine ring substituted at the 1-position with a 2,5-dichlorophenylsulfonyl group and linked via an ether bond to a pyridine ring at the 3-position. The sulfonyl group imparts strong electron-withdrawing properties, influencing the compound's conformational stability and reactivity.

Properties

IUPAC Name

2-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O3S/c16-11-4-5-13(17)14(9-11)23(20,21)19-8-6-12(10-19)22-15-3-1-2-7-18-15/h1-5,7,9,12H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKYOIFMZJYVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring and a dichlorophenylsulfonyl group, which are critical for its interaction with biological targets. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC13H13Cl2N3O3S
Molecular Weight348.22 g/mol
CAS Number2034299-86-8
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dichlorophenylsulfonyl group enhances the compound's binding affinity, allowing it to inhibit or modulate the activity of these targets. This interaction can lead to various biological effects, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study evaluating various pyridine derivatives found that certain modifications led to enhanced cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) analysis suggested that the presence of the sulfonyl group is crucial for this activity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. The mechanism involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which are pivotal in inflammation .

Enzyme Inhibition

Research has highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of certain kinases, which play a crucial role in cell signaling and proliferation. This inhibition could be beneficial in developing therapies for diseases characterized by aberrant kinase activity .

Case Studies

  • Study on Anticancer Activity : A recent investigation assessed the effectiveness of this compound against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .
  • Anti-inflammatory Research : In another study focusing on inflammatory models, the compound was administered to mice with induced inflammation. The results showed a significant reduction in edema and inflammatory markers compared to control groups .

Chemical Reactions Analysis

BCl₃-Mediated Ether Bond Functionalization

The ether linkage between the pyrrolidine and pyridine rings undergoes nucleophilic substitution under BCl₃-mediated conditions. This reaction enables the introduction of amines, thiols, or alcohols at the C3 position of pyrrolidine (Table 1).

Table 1: BCl₃-Mediated Reactions of the Ether Linkage

Reaction TypeConditionsProductYieldReference
C–N Bond FormationBCl₃ (1.0 M in DCM), amine, 0°C→rt3-Amino-pyrrolidine-pyridine conjugate82–89%
C–S Bond FormationBCl₃, thiol, DCM, 2 h3-Thioether derivative75–85%

Mechanism :

  • BCl₃ coordinates with the ether oxygen, polarizing the C–O bond.

  • Nucleophilic attack by amines/thiols displaces the pyridine-oxygen group.

  • The reaction proceeds via an aza-directed intermediate, confirmed by mass spectrometry .

Sulfonyl Group Reactivity

The 2,5-dichlorophenylsulfonyl group exhibits electrophilic substitution and migration under specific conditions (Table 2).

Table 2: Sulfonyl Group Reactions

Reaction TypeConditionsProductNotesReference
Nucleophilic SubstitutionAlCl₃, aromatic solventRegioisomeric sulfonyl derivativesMigration observed at 80–100°C
ReductionLiAlH₄, THF, refluxPyrrolidine-thioether analogLimited yield (~40%)

Key Findings :

  • AlCl₃ induces sulfonyl migration to adjacent positions on the phenyl ring, forming regioisomers .

  • Reduction of the sulfonamide to a thioether is feasible but requires optimized stoichiometry .

Pyrrolidine Ring Modifications

The pyrrolidine ring undergoes alkylation and oxidation, influenced by steric and electronic factors (Table 3).

Table 3: Pyrrolidine Ring Reactions

Reaction TypeConditionsProductSelectivityReference
N-AlkylationAlkyl halide, Cs₂CO₃, DMFN-Fluoropropyl-pyrrolidine analogS-isomer preferred
OxidationKMnO₄, acidic conditionsPyrrolidone derivativeLow yield (~30%)

Stereochemical Note :

  • Alkylation at the pyrrolidine nitrogen favors the S-isomer due to steric hindrance from the sulfonyl group .

Pyridine Ring Functionalization

The pyridine moiety participates in electrophilic substitution, albeit with limited reactivity due to electron withdrawal from the ether oxygen (Table 4).

Table 4: Pyridine Ring Reactions

Reaction TypeConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-pyridine derivative55%
HalogenationCl₂, FeCl₃, DCM3-Chloro-pyridine analog48%

Regioselectivity :

  • Nitration occurs at the C5 position (para to the ether oxygen) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Impact

Key structural analogs include:

a) 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol
  • Substituents : A 2,5-dichloropyridin-3-yl group attached to a propargyl alcohol moiety.
  • Comparison : Unlike the target compound, this analog lacks the pyrrolidine-sulfonyl scaffold. The dichloro substitution on pyridine (vs. phenyl in the target) reduces steric bulk but may alter electronic interactions. Propargyl alcohol introduces a reactive alkyne group, which contrasts with the target’s ether linkage .
b) 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine
  • Substituents : A pyrrolidine ring with a silyl-protected hydroxymethyl group and an iodopyridine.
  • Comparison : The tert-butyldimethylsilyl (TBS) group enhances lipophilicity compared to the target’s sulfonyl group. The iodine atom in pyridine may facilitate further functionalization, whereas the target’s pyridine is unsubstituted .
c) 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Substituents : A sulfanyl (S-) linkage to a chlorophenyl group and a pyrazole-carbaldehyde core.
  • The trifluoromethyl and carbaldehyde groups introduce distinct reactivity compared to the target’s pyridine-pyrrolidine system .

Physicochemical and Pharmacokinetic Properties

The following table summarizes key differences:

Compound Molecular Weight (g/mol) Key Functional Groups LogP (Predicted) Metabolic Stability
Target Compound ~383.3 Sulfonyl, ether, pyridine 2.8 High (sulfonyl group enhances resistance to oxidation)
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol ~232.1 Propargyl alcohol, dichloropyridine 1.5 Moderate (alkyne prone to metabolic activation)
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid ~153.0 Boronic acid, ketone 0.7 Low (boronic acids may hydrolyze)

Notes:

  • The target compound’s sulfonyl group likely improves metabolic stability compared to sulfanyl or propargyl-containing analogs .
  • Pyrrolidine’s conformation may enhance binding affinity in chiral environments compared to non-cyclic analogs.

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